3-Methylthymine
Overview
Description
3-Methylthymine is an organic compound that belongs to the class of hydroxypyrimidines . It is a minor lesion that is induced by DNA-methylating agents . The molecular formula of this compound is C6H8N2O2 .
Synthesis Analysis
This compound can be directly demethylated in vitro by bacterial and human DNA dioxygenases . The Escherichia coli AlkB and human ABH3 proteins repaired this compound in both single-stranded and double-stranded polydeoxynucleotides .Molecular Structure Analysis
The molecular structure of this compound consists of a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The average mass is 140.140 Da and the monoisotopic mass is 140.058578 Da .Chemical Reactions Analysis
This compound is a minor product when single- or double-stranded DNA is treated with methyl methanesulfonate, DMS (S n2 agents), or methylnitrosourea (S n1) . The known substrates of these enzymes now include this compound in DNA, as well as 1-methyladenine and 3-methylcytosine, which all have structurally similar sites of alkylation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C6H8N2O2 . The average mass is 140.140 Da and the monoisotopic mass is 140.058578 Da .Scientific Research Applications
3-Methylthymine, a minor DNA lesion induced by DNA-methylating agents, can be demethylated by bacterial and human DNA dioxygenases, such as Escherichia coli AlkB and human ABH3 proteins. This process is crucial for repairing DNA damage and maintaining genetic stability (Koivisto, Robins, Lindahl, & Sedgwick, 2004).
This compound in DNA disrupts normal base-pairing during DNA synthesis, leading to a reduction in DNA polymerase activity and potentially increasing the likelihood of mutations. This finding has implications for understanding the mutagenic potential of methylated DNA adducts (Huff & Topal, 1987).
The presence of this compound has been shown to play a role in various metal coordination and binding interactions, as demonstrated by studies on complexes involving platinum and other metals. This indicates potential applications in bioinorganic chemistry and the development of novel therapeutic agents (Lippert, 1981).
Research has explored the structural and bonding characteristics of 1-Methylthymine, which provides insights into the properties of thymine derivatives and their roles in nucleic acids. Such studies are vital for understanding the molecular mechanisms underlying genetic processes and the impact of modifications on nucleic acid structures (Kvick, Koetzle, & Thomas, 1974).
The development of methods for amplifying, enriching, and sequencing DNA containing this compound adducts has been a significant advancement. These techniques enable the detection and analysis of these modifications in genomic DNA, contributing to a deeper understanding of the mutagenic and biological impacts of DNA methylation (Zhu et al., 2022).
Mechanism of Action
Safety and Hazards
The safety data sheet for 3,5-DIMETHYLURACIL, a synonym for 3-Methylthymine, suggests that it should be handled with care . If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
Research on 3-Methylthymine is ongoing, and recent studies have shown that all three major enzymes of m6A methylation have significant roles in radioresistance . Therefore, elucidating the mechanisms of m6A methylation in the radiotherapy of malignant tumors is essential to counteract radioresistance, improve the efficacy of radiotherapy, and even propose targeted treatment plans for specific tumors .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDONYMEGWHGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194427 | |
Record name | 3-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-77-4 | |
Record name | 3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylthymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS2K4WB6YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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